molecular formula C12H11NO3 B15334461 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole

Cat. No.: B15334461
M. Wt: 217.22 g/mol
InChI Key: OTRIZBSLFHNTAN-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to a methylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable isoxazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole is unique due to its specific combination of the dihydrobenzo[b][1,4]dioxin and methylisoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C12H11NO3/c1-8-6-11(16-13-8)9-2-3-10-12(7-9)15-5-4-14-10/h2-3,6-7H,4-5H2,1H3

InChI Key

OTRIZBSLFHNTAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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